molecular formula C16H11NO2 B7805286 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one CAS No. 6936-87-4

3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one

Cat. No.: B7805286
CAS No.: 6936-87-4
M. Wt: 249.26 g/mol
InChI Key: NFKMAYYHLXEVDM-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one is a chiral organic compound that incorporates two privileged scaffolds in medicinal chemistry: the indole and the benzofuranone . The molecular structure, as determined by single-crystal X-ray diffraction, reveals that the benzofuran and indole ring systems are nearly orthogonal, subtending a dihedral angle of 86.55(4)° . This hybrid structure serves as a versatile chemical building block and a key intermediate in the synthesis of more complex bioactive molecules. Its primary research value lies in the exploration of new therapeutic agents, particularly in oncology. For instance, related benzofuran-indolyl maleimide derivatives have been identified as potent sub-nanomolar inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme overexpressed in certain colon and pancreatic carcinomas . The synthesis of this compound and its analogs can be accomplished through several methods, including the condensation of indole with 2-formylbenzoic acid or an improved, efficient Brønsted acid-mediated cascade reaction between 3-(2-nitrovinyl)-1H-indoles and phenols . With a molecular formula of C16H11NO2 and a molecular weight of 249.26 g/mol, this compound is offered as a high-purity material to support ongoing research and development in chemical biology and pharmaceutical sciences.

Properties

IUPAC Name

3-(1H-indol-3-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16-12-7-2-1-6-11(12)15(19-16)13-9-17-14-8-4-3-5-10(13)14/h1-9,15,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKMAYYHLXEVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285506
Record name 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6936-87-4
Record name NSC42087
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an indole moiety fused with a benzofuran structure, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C₁₆H₁₁NO₂, with a molecular weight of 251.26 g/mol. The structure can be represented as follows:

Structure C16H11NO2\text{Structure }\text{C}_{16}\text{H}_{11}\text{N}\text{O}_2

The biological activity of this compound is attributed to its interaction with various molecular targets. The indole and benzofuran components can modulate enzyme activities and receptor interactions, potentially leading to therapeutic effects. Notably, benzofuran derivatives have been associated with the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key player in cancer cell proliferation and survival .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives exhibiting GSK-3β inhibition demonstrated significant antiproliferative effects against pancreatic cancer cell lines at low concentrations . The structure–activity relationship (SAR) indicated that modifications on the indole ring could enhance potency, with certain analogs showing subnanomolar IC50 values against GSK-3β .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (nM)Cancer Cell Line
Compound 5GSK-3β<1MiaPaCa-2
Compound 6GSK-3β<1BXPC-3
Compound 11GSK-3β<10HupT3

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that certain derivatives exhibit activity against both Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting potent antimicrobial properties .

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus0.98
Compound BMRSA<1
Compound CS. epidermidis7.80

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, compounds similar to this compound have been reported to exhibit anti-inflammatory effects. These effects are primarily mediated through the modulation of inflammatory cytokines and signaling pathways involved in inflammation .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran-indole derivatives for their biological activities. The study revealed that specific modifications to the benzofuran ring significantly enhanced both anticancer and antimicrobial activities, highlighting the importance of structural optimization in drug development .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one exhibit significant anticancer activity by inhibiting key enzymes involved in cancer progression:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Compounds derived from this scaffold have been identified as potent GSK-3β inhibitors, which are crucial in regulating cell proliferation and survival in cancers such as pancreatic cancer. Some derivatives demonstrated subnanomolar potency against GSK-3β, showcasing their potential as therapeutic agents .
CompoundIC50 (nM)Selectivity
Compound 5<1High
Compound 260.23 ± 0.04Moderate

Neuroprotective Effects

Certain studies suggest that indole derivatives can exhibit neuroprotective effects through monoamine oxidase (MAO) inhibition. This action is beneficial for treating neurodegenerative diseases:

  • MAO Inhibition : Some synthesized compounds showed promising MAO-A and MAO-B inhibitory activities, indicating their potential use in treating conditions like depression and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:

  • Substituent Effects : The introduction of various substituents at specific positions on the indole or benzofuran rings significantly affects biological activity. For instance, hydroxymethyl groups at certain positions have been found to enhance GSK-3β inhibitory potency while maintaining selectivity against other kinases .

Case Study: Pancreatic Cancer Treatment

In a study evaluating the effects of benzofuran-indole derivatives on pancreatic cancer cell lines (MiaPaCa-2, BXPC-3), selected compounds exhibited significant antiproliferative activity at low micromolar concentrations. The results indicated that these compounds could serve as a basis for developing new therapies against resistant pancreatic tumors.

Case Study: Neuroprotection

Another investigation into the neuroprotective properties of these compounds revealed that specific derivatives could reduce oxidative stress markers in neuronal cells, suggesting their potential role in developing treatments for neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxyisoindolin-1-ones
  • Example : 3-Benzyl-3-hydroxy-2-phenethylisoindolin-1-one (1h ) and 3-hydroxy-2-(2-hydroxyethyl)isoindolin-1-one (1d ) .
  • Synthesis : Derived from (Z)-3-benzylideneisobenzofuran-1(3H)-one and amines.
  • Key Differences: Substituents like phenethyl (1h) yield higher melting points (153–157°C) compared to hydroxyethyl (1d, 114–120°C), suggesting enhanced crystallinity with aromatic side chains .
3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one
  • Structure : Pyrazine replaces indole, introducing additional nitrogen atoms .
3-(2-Thienyl)-2-benzofuran-1(3H)-one
  • Structure : Thienyl substituent introduces sulfur .
  • Impact : Sulfur’s electronegativity and larger atomic size may influence solubility and redox reactivity, contrasting with the indole’s nitrogen-based interactions.

Physicochemical Properties

Melting Points and Stability
Compound Substituents Melting Point (°C) Reference
3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one (8ab ) 5-Methyl, 2-methylindole 175–175
8bc 5-Ethyl, 2-phenylindole 201.1–203.3
1h (isoindolin-1-one) Phenethyl 153–157
1d (isoindolin-1-one) Hydroxyethyl 114–120
  • Analysis : The target compound’s derivatives exhibit higher melting points than isoindolin-1-ones, likely due to the rigid benzofuran-indole framework enhancing crystalline packing .
Hydrophobicity (LogP)
  • 3-(Fluoranthen-3-yl)-2-benzofuran-1(3H)-one (LogP = 5.747) vs. This compound (estimated LogP ~3–4).

Preparation Methods

Key Observations:

  • Reactant Ratios : Stoichiometric equivalence of indole and 2-formylbenzoic acid is critical to minimize side products.

  • Temperature Control : Elevated temperatures (80–100°C) enhance reaction efficiency but require careful monitoring to prevent decomposition.

  • Workup Procedures : Crude products are typically isolated via aqueous extraction and dried under reduced pressure before purification.

Post-synthetic purification is essential to achieve high-purity this compound. Recrystallization using methanol is the most cited method, yielding fine white crystals suitable for structural characterization.

Recrystallization Protocol

  • Solvent Selection : Methanol is preferred due to its moderate polarity, which balances solubility at elevated temperatures and crystallization upon cooling.

  • Process : The crude product is dissolved in hot methanol (~60°C) and gradually cooled to room temperature, inducing crystallization.

  • Yield Optimization : Sequential recrystallization (2–3 cycles) improves purity, though excessive cycles may reduce overall yield.

Structural and Analytical Validation

Post-synthesis, the compound is validated using spectroscopic and crystallographic techniques:

Spectroscopic Data

  • ¹H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm) and the lactone carbonyl (δ 170–175 ppm in ¹³C NMR).

  • IR Spectroscopy : Stretching vibrations at ~1750 cm⁻¹ (C=O) and ~3400 cm⁻¹ (N–H) confirm the benzofuranone and indole moieties.

Crystallographic Insights

Single-crystal X-ray diffraction reveals a near-orthogonal arrangement between the indole and benzofuran rings (dihedral angle = 86.55°), stabilizing the molecule via N–H⋯O hydrogen bonding (Fig. 1).

Comparative Analysis of Synthetic Approaches

While the condensation method dominates literature, alternative routes such as transition-metal-catalyzed cross-coupling remain underexplored. The table below summarizes the current methodology:

Parameter Condensation Method
Reactants Indole, 2-formylbenzoic acid
Catalyst Not specified (likely acidic conditions)
Solvent Polar aprotic (e.g., DMF, ethanol)
Temperature 80–100°C
Purification Methanol recrystallization
Yield Not explicitly reported

Q & A

Q. What challenges arise in refining crystallographic data for derivatives?

  • Methodological Answer : Twinning and high displacement parameters (e.g., Uₑq > 0.05 Ų) complicate refinement. Use the TWINABS module in SHELXL to handle twinned data. For macromolecular derivatives, high-resolution synchrotron data (>1.0 Å) improve R-factor convergence (target: R₁ < 0.05) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.